Cyclohexadecanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

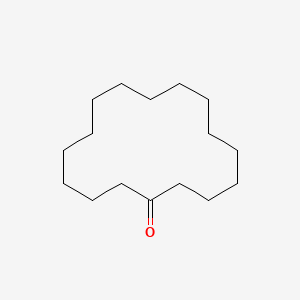

Structure

2D Structure

3D Structure

特性

CAS番号 |

2550-52-9 |

|---|---|

分子式 |

C16H30O |

分子量 |

238.41 g/mol |

IUPAC名 |

cyclohexadecanone |

InChI |

InChI=1S/C16H30O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-15H2 |

InChIキー |

LXJDKGYSHYYKFJ-UHFFFAOYSA-N |

SMILES |

C1CCCCCCCC(=O)CCCCCCC1 |

正規SMILES |

C1CCCCCCCC(=O)CCCCCCC1 |

他のCAS番号 |

2550-52-9 |

製品の起源 |

United States |

Significance of Macrocyclic Ketones in Contemporary Chemistry

Macrocyclic ketones, cyclic compounds containing a ketone functional group and a large ring structure (typically 12 or more atoms), hold a significant place in modern chemistry. thieme-connect.de Their importance stems from several key aspects:

Natural Products and Synthetic Targets: Many macrocyclic ketones are components of natural products, making them attractive targets for organic synthesis. thieme-connect.de The elucidation of the structures of naturally occurring macrocyclic ketones like muscone (B1676871) and civetone (B1203174) was a pivotal moment in chemistry, challenging existing theories about ring stability. thieme-connect.dewikipedia.org

Unique Properties: The large ring structure of these ketones imparts unique physical and chemical properties. ontosight.ai Their conformational flexibility allows them to adopt specific three-dimensional shapes, which is crucial for their biological activity and application in areas like fragrance chemistry. purdue.edu

Foundation of Supramolecular Chemistry: Synthetic macrocyclic compounds are of great interest in supramolecular chemistry due to their elegant structures and host-guest properties. rsc.org They serve as fundamental building blocks for creating complex supramolecular assemblies. rsc.org

Applications in Various Fields: The distinct properties of macrocyclic ketones have led to their use in diverse applications, from fragrances and cosmetics to materials science, where they can be used in the development of new polymers and lubricants. ontosight.aiindustrialchemicals.gov.au

The study of macrocyclic ketones continues to be an active area of research, with chemists constantly exploring new synthetic methods and applications for these fascinating molecules.

Evolution of Research on Cyclohexadecanone: a Historical Perspective

The story of cyclohexadecanone is intrinsically linked to the broader history of macrocyclic chemistry, a field pioneered by Leopold Ruzicka. thieme-connect.deethz.ch

Early 20th Century: The "Impossibility" of Large Rings: At the beginning of the 20th century, based on Baeyer's strain theory, large-ringed cyclic compounds were considered too unstable to exist. thieme-connect.de

1926: Ruzicka's Breakthrough: This long-held belief was overturned in 1926 when Leopold Ruzicka established the large-ring structures of muscone (B1676871) (a 15-membered ring) and civetone (B1203174) (a 17-membered ring), key components of animal-derived musk fragrances. thieme-connect.dewikipedia.org This discovery not only proved the existence of macrocycles but also opened up a new frontier in organic chemistry. scispace.com For this groundbreaking work on polymethylenes and higher terpenes, Ruzicka was awarded the Nobel Prize in Chemistry in 1939. ethz.chscispace.com

Synthesis and Commercialization: While the existence of natural macrocyclic ketones was established, their synthesis proved challenging and costly, limiting their commercial availability for many years. industrialchemicals.gov.auwikipedia.org Early synthetic routes often involved the cyclization of dicarboxylic acids. ncl.res.in Over the past few decades, advances in synthetic chemistry have made the production of macrocyclic ketones like this compound more efficient and economically viable. industrialchemicals.gov.au A common commercial method for producing this compound is the hydrogenation of 8-cyclohexadecenone. chemicalbook.comechemi.com

Modern Research: Today, research continues to refine the synthesis of this compound and explore its derivatives for various applications. ontosight.aigoogle.com The unique properties of its 16-membered ring continue to make it a compound of interest for chemists. ontosight.ai

Identification of Current Research Gaps and Prospective Investigations in Cyclohexadecanone Chemistry

Strategic Approaches to Macrocyclic Ring Formation

The construction of large-membered rings like this compound presents unique challenges due to unfavorable entropic factors and the potential for competing intermolecular reactions. Overcoming these hurdles requires specialized synthetic strategies.

Cyclization Reactions in the Synthesis of this compound

Intramolecular cyclization reactions are a cornerstone of macrocycle synthesis. wisdomlib.org These reactions involve the formation of a cyclic molecule from a linear precursor containing two reactive functional groups. wisdomlib.org In the context of this compound synthesis, this typically involves the cyclization of long-chain dicarboxylic acids or their derivatives. ncl.res.in

One classic approach is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester. libretexts.org This method is particularly effective for forming five- and six-membered rings but can be adapted for larger rings under high-dilution conditions to favor the intramolecular pathway. libretexts.org Another significant method is the acyloin condensation, which involves the reductive coupling of dicarboxylic esters using metallic sodium to form an α-hydroxy ketone (acyloin), which can then be converted to the desired ketone.

A notable example involves the use of aleuritic acid as a starting material to generate long-chain dicarboxylic acids, which are then cyclized to produce cyclohexadecenone and subsequently this compound. ncl.res.in Additionally, intramolecular alkylation of carbanions generated from protected cyanohydrins has been reported as a rapid and high-yield method for synthesizing macrocyclic ketones, including this compound. researchgate.net

| Cyclization Method | Precursor Type | Key Transformation | Reference |

| Dieckmann Cyclization | Diester | Intramolecular Claisen condensation | libretexts.org |

| Acyloin Condensation | Dicarboxylic ester | Reductive coupling with sodium | |

| From Aleuritic Acid | Dicarboxylic acid | Cyclization | ncl.res.in |

| Cyanohydrin Alkylation | Protected cyanohydrin | Intramolecular alkylation | researchgate.net |

Ring-Closing Metathesis Strategies for this compound Precursors

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including macrocycles. wikipedia.orgmedwinpublishers.com This reaction utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cycloalkene and a small volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

RCM is particularly advantageous due to its high functional group tolerance and its ability to form rings that are challenging to access through other methods. medwinpublishers.comorganic-chemistry.org The synthesis of precursors for this compound often involves creating a long-chain diene which can then undergo RCM. For instance, diethyl 9-octadecene-1,18-dioate, produced via olefin metathesis, can be subjected to Dieckmann cyclization to yield civetone (B1203174), a related macrocyclic ketone. researchgate.net While direct RCM to form this compound itself is less common as it produces an unsaturated precursor, it is a key strategy for creating the foundational macrocyclic ring structure which can then be modified. google.com The synthesis of functionalized macrocycles, such as 9-hexadecene-16-olide, has been successfully achieved through the RCM of precursors like 10-undecenyl acid-5-hexenyl ester. google.com

Targeted Synthesis of this compound from Defined Precursors

More direct synthetic routes to this compound often start from smaller, readily available cyclic compounds or unsaturated macrocycles. These methods rely on well-established chemical transformations to achieve the target molecule.

Hydrogenation Pathways from Cyclohexadecenones

A primary commercial method for producing this compound is the hydrogenation of cyclohexadecenone isomers, most commonly 8-cyclohexadecenone. echemi.comchemicalbook.comgoogle.com This process involves the catalytic addition of hydrogen across the carbon-carbon double bond of the unsaturated ring.

The reaction is typically carried out using a palladium catalyst, often supported on activated carbon (Pd/C). google.comgoogle.com The efficiency of this hydrogenation can be influenced by various factors, including the catalyst loading, temperature, and hydrogen pressure. google.com For example, a process has been developed that utilizes a very low weight ratio of palladium to cyclohexadecenone (less than 1:5,000) to achieve high yields (>99%) of this compound, making the process more economical, especially on an industrial scale. google.com The reaction can be performed in a solvent like ethanol (B145695) or even in the absence of a diluent at elevated temperatures (70-150°C). google.com Catalytic transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, also provides an effective method for reducing cyclic enones to their saturated counterparts. tandfonline.com

| Precursor | Catalyst | Reaction Conditions | Yield | Reference |

| 8-Cyclohexadecenone | Palladium on activated carbon | 95°C, 18 bar H₂ | >98% | google.com |

| 8-Cyclohexadecenone | Palladium | Ethanol solvent | ~76% | google.com |

| 5-Cyclohexadecenone | Not specified | Not specified | Not specified | google.com |

| Unsaturated Ketones | Pd-C | Ammonium formate, acetic acid | Efficient conversion | tandfonline.com |

Ring Expansion Methodologies Utilizing Cyclododecanone (B146445) as a Starting Material

Cyclododecanone, a readily available 12-membered cyclic ketone, serves as a valuable starting material for the synthesis of larger macrocycles like this compound through ring expansion strategies. wikipedia.orgresearchgate.net These methods typically involve a sequence of reactions that insert additional carbon atoms into the existing ring structure.

One such multi-step synthesis of muscone (B1676871) (a methylated cyclopentadecanone) starts from cyclododecanone and proceeds via ring expansion. google.com A specific four-step sequence to synthesize 5-cyclohexadecenone from cyclododecanone has been developed. researchgate.netwikipedia.org This process involves:

Chlorination of cyclododecanone to form α-chloro-cyclododecanone.

A Grignard reaction with vinylmagnesium chloride, followed by rearrangement with aluminum isopropoxide.

A second vinylation with vinylmagnesium chloride.

A final oxy-Cope rearrangement to yield 5-cyclohexadecenone. researchgate.net

Another approach involves the condensation of 1-methoxycyclododec-1-ene with 2-methylbut-3-yn-2-ol. The addition of vinylmagnesium bromide to the resulting allenic ketone, followed by a thermal Cope rearrangement, leads to a substituted cyclohexadecenone derivative. rsc.org These unsaturated macrocycles can then be hydrogenated to yield this compound.

Chemo- and Regioselective Preparations of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives requires precise control over the reaction's chemo- and regioselectivity. This allows for the introduction of functional groups at specific positions on the macrocyclic ring, leading to a diverse range of analogs.

The α-position relative to the carbonyl group is a common site for functionalization due to the acidity of the α-protons. For instance, α-monosubstituted cyclododecanone derivatives have been synthesized, and this chemistry can be extended to this compound. sciencepublishinggroup.com The conformational properties of these large rings, such as the nih.gov-2-one conformation for this compound, can influence the stereochemical outcome of these reactions. researchgate.netsciencepublishinggroup.com

Methods for chemo- and regioselective additions of nucleophiles have been developed, often utilizing organocatalysis to control the reaction pathway. researchgate.net While much of the detailed research in this area focuses on more common ring sizes, the principles are applicable to macrocycles like this compound. The development of one-pot multicomponent reactions also offers an efficient route to highly functionalized cyclic compounds. umb.edu Furthermore, radical cyclization reactions provide another avenue for creating complex, substituted cyclic systems.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of this compound is established by integrating data from several key spectroscopic disciplines.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon framework and proton environments of this compound. In ¹³C NMR, the carbonyl carbon is the most deshielded, appearing significantly downfield. The methylene (B1212753) (-CH₂) carbons alpha to the carbonyl are also deshielded relative to the other methylene groups in the ring due to the electron-withdrawing effect of the oxygen atom. The remaining methylene carbons produce a complex series of overlapping signals in the aliphatic region of the spectrum. nih.govchemicalbook.com

In ¹H NMR, the protons on the alpha-carbons typically appear as a multiplet downfield from the other methylene protons. The large number of chemically similar methylene groups in the remainder of the ring results in a broad, complex signal envelope that is difficult to resolve completely. google.comsciencepublishinggroup.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O | ~210 - 220 |

| ¹³C | -CH₂- (alpha to C=O) | ~40 |

| ¹³C | Other -CH₂- | ~20 - 30 |

| ¹H | -CH₂- (alpha to C=O) | ~2.2 - 2.4 |

Note: These are approximate values based on typical shifts for aliphatic ketones. Actual spectra may vary. nih.govweizmann.ac.ilCurrent time information in Linköping, SE.

Mass spectrometry (MS) provides information on the molecular weight and structural fragments of this compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to its molecular weight (238.41 g/mol ). wikipedia.orgnih.gov This molecular ion is often observed, though its intensity can vary. google.com

The energized molecular ion undergoes fragmentation, with the most common pathway for cyclic ketones being alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). This leads to the formation of various acylium ions and radical cations. The fragmentation pattern is typically complex, showing clusters of peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups. uni.luresearchgate.net

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Formation Pathway |

|---|---|---|

| 238 | [C₁₆H₃₀O]⁺• | Molecular Ion (M⁺•) |

| 223 | [M - CH₃]⁺ | Loss of a methyl radical |

| 210 | [M - C₂H₄]⁺• | Loss of ethene |

| 113 | [C₇H₁₃O]⁺ | Acylium ion from α-cleavage |

| 99 | [C₆H₁₁O]⁺ | Acylium ion from α-cleavage |

| 85 | [C₅H₉O]⁺ | Acylium ion from α-cleavage |

Note: The base peak can vary, but prominent peaks often arise from stable acylium ions or the loss of small neutral molecules. nih.govacs.orgcapes.gov.br

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups within this compound.

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. thegoodscentscompany.com For a large-ring saturated ketone like this compound, this peak appears around 1715 cm⁻¹. This absorption is one of the most reliable diagnostic peaks in an IR spectrum. Additional absorptions corresponding to C-H stretching vibrations from the methylene groups are observed in the 2850-2930 cm⁻¹ region.

In UV-Vis spectroscopy, this compound exhibits a weak absorption band in the 270-300 nm range. This absorption is due to the formally forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group's lone pair electrons. While this absorption is weak compared to π→π* transitions seen in conjugated systems, its presence is a key indicator of a non-conjugated carbonyl functionality.

Table 3: Spectroscopic Data for Functional Groups in this compound

| Spectroscopy | Functional Group | Characteristic Absorption |

|---|---|---|

| IR | C=O (Ketone) | ~1715 cm⁻¹ (strong) |

| IR | C-H (Aliphatic) | ~2850-2930 cm⁻¹ (medium-strong) |

Table 4: Known Solid-State Structural Information for this compound

| Parameter | Finding |

|---|---|

| Preferred Conformation | -2-one |

Note: Detailed cell parameters (a, b, c, β) and space group would be available from the full crystallographic information file.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Conformational Preferences and Dynamics of the this compound Ring

The large, flexible 16-membered ring of this compound can exist in numerous conformations. Understanding the preferred shapes and the energy differences between them is crucial for comprehending its properties.

Microwave spectroscopy is an exceptionally powerful technique for the detailed conformational analysis of polar molecules in the gas phase, where they are free from intermolecular forces present in solution or the solid state. wikipedia.org Although no specific microwave spectroscopy studies on this compound have been published, extensive research on other large-ring ketones, such as cyclododecanone and cycloundecanone (B1197894), demonstrates the capability of this method.

In a typical experiment using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, a sample is vaporized and expanded into a vacuum chamber, cooling the molecules to very low temperatures. This "freezes" them into their lowest energy conformations. By measuring the rotational transitions of the molecule, precise rotational constants (A, B, C) can be determined for each conformer present in the expansion.

Computational chemistry is used to predict the structures and rotational constants of various possible low-energy conformers. By comparing the experimental rotational constants to the calculated ones, each observed spectrum can be unambiguously assigned to a specific three-dimensional structure. This method has successfully identified as many as seven distinct conformers for cyclododecanone and nine for cycloundecanone coexisting in the gas phase. The relative intensities of the signals also allow for the calculation of the relative abundance of each conformer, providing insight into the conformational energy landscape.

These studies on analogous macrocycles reveal that conformational preferences are driven by a delicate balance of minimizing transannular strain (repulsive interactions between hydrogens across the ring) and torsional strain (eclipsed H-C-C-H interactions). wikipedia.org Therefore, microwave spectroscopy remains the definitive tool for uncovering the intrinsic structural preferences of large, flexible rings like this compound in an isolated environment.

Analysis of Cis- and Trans-Isomerism in Substituted Cyclohexadecanones

The introduction of a substituent onto the this compound ring, particularly at the α-position to the carbonyl group, can lead to the formation of stereoisomers. wikipedia.orglibretexts.org This isomerism in cyclic compounds is typically referred to as cis-trans isomerism, where the spatial orientation of substituents relative to the plane of the ring differs. wikipedia.orglibretexts.org In large, flexible rings like this compound, the concept of a simple planar reference can be complex, but isomerism is defined by the relative positions of substituents within the molecule's preferred conformation. sciencepublishinggroup.com

Research on the closely related α-monosubstituted cyclododecanone has revealed a novel form of cis- and trans-isomerism based on the orientation of the substituent relative to the carbonyl group within the preferred researchgate.net-2-one conformation. sciencepublishinggroup.comsciencepg.comslideshare.net In this context, the isomers are designated as cis (α-corner-syn) and trans (α-corner-anti). sciencepublishinggroup.com This principle of isomerism is extendable to other large-ring ketones that adopt similar, relatively rigid conformations, including this compound, which is known to favor a acs.org-2-one conformation in the solid state. sciencepublishinggroup.comsciencepg.com

The synthesis of these distinct isomers can be achieved through stereoselective reactions. sciencepublishinggroup.com For instance, different reaction conditions can favor the formation of either the cis or the trans product. The characterization and differentiation of these isomers rely heavily on spectroscopic methods and physical properties. sciencepublishinggroup.com

Key Differentiating Characteristics of Cis and Trans Isomers:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. sciencepublishinggroup.com Although the chemical shifts may be very similar, significant and reproducible differences are observable, particularly for the carbons and protons near the substitution site and the carbonyl group. sciencepublishinggroup.com

X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis provides unambiguous confirmation of the stereochemistry, revealing the precise spatial arrangement of the substituent relative to the ring and the carbonyl group. sciencepublishinggroup.com

Physical Properties: Cis and trans isomers are distinct compounds and, as such, exhibit different physical properties, most notably different melting points. sciencepublishinggroup.com

The following table, based on data from analogous cyclododecanone derivatives, illustrates the typical differences that would be expected between cis- and trans-α-substituted cyclohexadecanones. sciencepublishinggroup.com

| Property | Expected Observation for Cis-Isomer (α-corner-syn) | Expected Observation for Trans-Isomer (α-corner-anti) |

| Melting Point | Significantly different from the trans-isomer. | Significantly different from the cis-isomer. |

| ¹H NMR Chemical Shift | Distinct chemical shift for the α-proton. | Measurably different chemical shift for the α-proton. |

| ¹³C NMR Chemical Shift | Characteristic shifts for the carbonyl and α-carbon. | Noticeably different shifts for the carbonyl and α-carbon. |

This table is representative and illustrates the expected differences based on principles established for similar macrocyclic ketones.

Role of Transannular Interactions in this compound Stability

The conformation of medium (8- to 11-membered) and large (12-membered and above) rings is significantly influenced by steric strain that arises from interactions between atoms across the ring, known as transannular interactions. nih.govchemistryschool.netresearchgate.net Unlike smaller rings where angle strain is dominant, or open-chain compounds which can easily adopt staggered conformations, the interior of a large ring like this compound is crowded, forcing non-adjacent atoms into close proximity. nih.govresearchgate.net

The stability of any given conformer of this compound is a delicate balance between minimizing several types of strain:

Torsional Strain: Arising from eclipsed C-C bonds.

Angle Strain: From deviations of C-C-C bond angles from the ideal tetrahedral angle.

Transannular Strain: Repulsive steric interactions between hydrogen atoms forced into the interior of the ring. chemistryschool.netresearchgate.net

For large cycloketones, the conformational preferences are primarily driven by the minimization of these transannular H···H repulsions and, to a lesser degree, torsional strain from eclipsed C-H bonds. chemistryschool.netresearchgate.netunimelb.edu.au Studies on analogous macrocycles like cyclododecanone have shown that the molecule contorts itself to adopt a shape that maximizes the distance between these interacting hydrogens. unimelb.edu.aupreprints.org The preferred acs.org-2-one conformation of this compound represents such an energy-minimized structure. sciencepublishinggroup.com

Key Transannular Interactions Influencing Stability:

| Type of Interaction | Description | Impact on Stability |

| 1,n-Hydrogen-Hydrogen | Repulsive interaction between hydrogen atoms on non-adjacent carbons (e.g., C1 and C8) across the ring. | A major destabilizing factor. The ring will pucker and twist to increase the distance between these hydrogens. |

| Eclipsed HCCH Bonds | Torsional strain from hydrogen atoms on adjacent carbons being in an eclipsed, rather than staggered, arrangement. | A secondary, but still significant, destabilizing factor that influences the fine details of the ring's conformation. |

Chemometric Approaches in Advanced Spectroscopic Data Interpretation

The spectroscopic analysis of a complex molecule like this compound, especially when dealing with mixtures of isomers or multiple conformers, can generate large and complex datasets. dss.go.th A single spectrum (e.g., NMR, IR, or MS) contains a vast amount of information, but extracting meaningful chemical insights can be challenging due to overlapping signals and subtle variations. dss.go.thed.gov Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to navigate this complexity. dss.go.thed.gov

Chemometric techniques are designed to extract relevant information from multivariate data, where many variables (e.g., absorbance at each wavenumber in an IR spectrum) are measured for each sample. These methods can reveal hidden patterns, correlations, and differences that are not apparent from a simple visual inspection of the data.

Applications of Chemometrics in this compound Analysis:

Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) can be used to visualize the inherent structure within a set of spectral data. dss.go.th For instance, PCA could be applied to the NMR spectra of different batches of substituted this compound to see if samples cluster based on their cis/trans ratio. dss.go.th

Classification: When analyzing different isomers, chemometric classification models can be built. These models learn the spectral features that differentiate the classes (e.g., cis vs. trans) and can then be used to classify new, unknown samples. dss.go.th

Deconvolution of Mixtures: In cases where isomers or conformers exist in a mixture, their individual spectra may overlap completely. Multivariate Curve Resolution (MCR) methods can mathematically deconstruct the mixture spectra into the pure spectra of the individual components and their respective concentrations, even without having pure reference standards. ed.gov

Calibration: If a quantitative analysis is needed (e.g., determining the percentage of a specific isomer in a product), regression methods like Partial Least Squares (PLS) can be used to build a model that correlates the spectral data to the concentration.

The following table summarizes some key chemometric methods and their potential application in the spectroscopic analysis of this compound.

| Chemometric Method | Acronym | Potential Application in this compound Analysis |

| Principal Component Analysis | PCA | Visualizing similarities and differences between spectra of various this compound samples; identifying outliers or distinct sample groups (e.g., by isomer type). dss.go.th |

| Hierarchical Cluster Analysis | HCA | Grouping samples based on their spectral similarity, which can help in identifying batches with similar isomeric or conformational compositions. dss.go.th |

| Multivariate Curve Resolution | MCR-ALS | Resolving the pure spectra of cis and trans isomers from the spectrum of a mixture; studying conformational equilibria by separating the spectra of different conformers. ed.gov |

| Partial Least Squares Regression | PLS-R | Creating a quantitative model to predict the concentration of a specific this compound isomer in a mixture based on its IR or NMR spectrum. |

By leveraging these advanced data analysis techniques, researchers can unlock a deeper level of understanding from their spectroscopic measurements, enabling more precise and comprehensive characterization of complex chemical systems like this compound.

Reaction Mechanisms and Chemical Transformations of Cyclohexadecanone

Nucleophilic Addition and Reduction Reactions of the Cyclohexadecanone Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. Nucleophilic addition reactions involve the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

A common nucleophilic addition reaction is the reduction of the carbonyl group. Various reducing agents can be employed for this purpose. For instance, diisobutylaluminium hydride (DIBAL-H) is an effective reducing agent for converting this compound to its corresponding alcohol, cyclohexadecanol. researchgate.net The use of NaBH4 also serves as a method for the reduction of the carbonyl group in a nucleophilic addition reaction. physicsandmathstutor.com Another example involves the reaction with a (isopropoxydimethylsilyl)methyl Grignard reagent, which acts as a nucleophile to achieve hydroxymethylation of the ketone. researchgate.net

Nucleophilic addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. libretexts.orgchemguide.co.uk This reaction is significant as it extends the carbon chain by one carbon atom. physicsandmathstutor.com The reaction is typically performed by treating the ketone with a source of cyanide ions, such as potassium cyanide (KCN), in a slightly acidic medium. chemguide.co.uk

The general mechanism for base-promoted nucleophilic addition to the carbonyl group of this compound can be summarized as follows:

A nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. libretexts.org

The alkoxide intermediate is protonated by an acid present in the reaction mixture to yield the final alcohol product. libretexts.org

Interactive Table: Examples of Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Hydride ion (H⁻) | DIBAL-H, NaBH₄ | Alcohol |

| (Isopropoxydimethylsilyl)methyl Grignard reagent | (CH₃)₂CHO(CH₃)₂SiCH₂MgCl | Hydroxymethylated alcohol |

Rearrangement Reactions Involving the this compound Scaffold

The flexible macrocyclic structure of this compound makes it susceptible to various rearrangement reactions, often leading to changes in ring size or the introduction of new functional groups.

The Favorskii rearrangement is a notable reaction of α-halo ketones that results in a carboxylic acid derivative, often with a contraction of the ring in cyclic systems. wikipedia.orgadichemistry.com This reaction has been successfully applied to this compound to synthesize cyclopentadecanone (B167302), a valuable fragrance ingredient also known as Exaltone®. researchgate.netresearchgate.net

The process typically begins with the α-halogenation of this compound. For instance, treatment of this compound with iodine and potassium hydroxide (B78521) in methanol (B129727) leads to the formation of an α-iodo ketone. researchgate.netresearchgate.net This is followed by a base-catalyzed rearrangement. The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgnumberanalytics.com

The key steps of the Favorskii rearrangement mechanism are:

Enolate Formation: A base abstracts an acidic α'-proton from the α-halo ketone to form an enolate. adichemistry.comnumberanalytics.com

Cyclopropanone Formation: The enolate undergoes intramolecular nucleophilic substitution, displacing the halide to form a bicyclic cyclopropanone intermediate. adichemistry.comnumberanalytics.com

Nucleophilic Attack: A nucleophile, such as a hydroxide or alkoxide ion, attacks the carbonyl carbon of the cyclopropanone. wikipedia.orgadichemistry.com

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between the original carbonyl carbon and the α-carbon. This ring-opening step typically proceeds to form the more stable carbanion, which is then protonated to give the final ring-contracted product. wikipedia.orgadichemistry.com

In the case of converting this compound to cyclopentadecanone, the reaction can be carried out using reagents like iodine and potassium hydroxide in methanol, which furnishes an unsaturated ester that can be subsequently converted to cyclopentadecanone. researchgate.netresearchgate.net Another reported method involves the treatment of 2,2,15-tribromothis compound with sodium methoxide, which proceeds through a Favorskii rearrangement to yield precursors that can be converted into cyclopentadecanone. oup.com

The introduction of an epoxide ring into the this compound framework opens up pathways for various rearrangement reactions. (E/Z)-8-Cyclohexadecenone can be produced through the monoepoxidation of 1,9-cyclohexadecadiene, followed by a rearrangement of the resulting epoxide to the ketone. guidechem.com

Further transformations can be initiated from the ketone. For example, after a Favorskii rearrangement of this compound to an unsaturated ester, treatment with a peroxy acid like m-chloroperbenzoic acid (m-CPBA) can afford an epoxy ester. researchgate.netresearchgate.net This epoxy ester can then be cleaved under basic conditions (e.g., NaOH in methanol/water) followed by acidification to yield cyclopentadecanone. researchgate.netresearchgate.net

Rearrangements of epoxy ketones can also be induced by Lewis acids. For instance, treatment of an epoxy ketone with BF₃·Et₂O can lead to rearranged products. researchgate.net

Favorskii Rearrangements Leading to Ring Contraction to Cyclopentadecanone

Oxidation Reactions of this compound to Related Macrocycles

Oxidation of this compound can lead to the formation of other important macrocyclic structures, particularly macrocyclic lactones, which are also valued in the fragrance industry. A key reaction in this context is the Baeyer-Villiger oxidation. sigmaaldrich.comorganic-chemistry.org

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (or a lactone in the case of cyclic ketones). sigmaaldrich.comorganic-chemistry.org The reaction is typically carried out using peroxy acids (like m-CPBA) or hydrogen peroxide. sigmaaldrich.com The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl group, followed by a rearrangement step where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom. youtube.com

For this compound, Baeyer-Villiger oxidation results in the formation of cyclohexadecanolide, a 17-membered macrocyclic lactone. google.com This transformation can be catalyzed by a boron trifluoride catalyst. google.com The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the alkyl groups determining which C-C bond is cleaved. organic-chemistry.org

Studies have also explored the microbial oxidation of macrocyclic ketones. For instance, cyclohexanone (B45756) can undergo a Baeyer-Villiger type oxidation by microorganisms to form a cyclic lactone, which is then further metabolized. unl.edu

Interactive Table: Oxidation of this compound

| Reaction | Oxidizing Agent(s) | Catalyst | Product |

|---|

Mechanistic Studies of Carbon-Carbon Bond Formation and Cleavage in this compound Systems

The study of carbon-carbon bond formation and cleavage is crucial for understanding and developing novel synthetic methodologies. In the context of this compound and related macrocycles, these studies provide insights into reaction mechanisms and allow for the design of new transformations.

Carbon-Carbon Bond Formation: Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), and experimental techniques to elucidate reaction pathways. mdpi.com For example, the formation of C-C bonds in cycloaddition reactions has been investigated using topological analysis of the electron localization function (ELF), which helps to visualize the electronic changes during bond formation. mdpi.com While specific studies on C-C bond formation directly starting from this compound are less common, the principles derived from studies on related systems are applicable. researchgate.netnih.govnih.gov

Carbon-Carbon Bond Cleavage: The cleavage of C-C bonds in ketones is a synthetically useful transformation. The Baeyer-Villiger oxidation, as discussed earlier, involves the oxidative cleavage of a C-C bond adjacent to the carbonyl group. sigmaaldrich.com

Radical-mediated C-C bond cleavage of unstrained cyclic ketones has emerged as a powerful strategy. nih.gov Although specific examples focusing solely on this compound are not extensively detailed, studies on cyclohexanones and other cycloketones show that an in-situ formed side-chain aryl radical can facilitate the cleavage of an inert C-C σ-bond under mild conditions. nih.gov DFT calculations have been instrumental in understanding the unusual regioselectivity observed in these reactions. nih.gov

Mechanistic studies on P-450 enzymes have also shed light on C-C bond cleavage processes. These enzymes can catalyze hydroxylations, alcohol oxidations, and C-C bond cleavage at the same active site. nih.gov The proposed mechanism for C-C bond cleavage involves the participation of a peroxide adduct that fragments, leading to acyl-carbon cleavage. nih.gov

Investigations into the cleavage of benzylic ketones promoted by hydroxide have used kinetic data and DFT calculations to clarify the reaction mechanism, determining the relative free energies of intermediates and transition states. dtu.dk These fundamental studies on C-C bond cleavage in various ketone systems provide a mechanistic framework that can be extended to understand and predict the reactivity of this compound. mdpi.comsci-hub.se

Design, Synthesis, and Reactivity of Cyclohexadecanone Derivatives

Systematic Study of Macrocyclic Ketone Analogues and Homologs (e.g., C15, C16, C17 Compounds)

Cyclohexadecanone (C16) belongs to a family of macrocyclic ketones that also includes notable homologs such as cyclopentadecanone (B167302) (C15, Exaltone®) and cycloheptadecanone (B1595521) (C17). researchgate.net These compounds, primarily differing by a single methylene (B1212753) unit in their carbon rings, share many characteristics but also exhibit distinct properties that are a subject of systematic study. Research often groups these C15-C17 ketones together due to their structural similarities and common origins in fragrance chemistry, where they are valued as synthetic musks. publisherspanel.com

The synthesis of these large rings has historically been a chemical challenge. Modern methods have been developed to produce them more efficiently. One electrochemical approach facilitates the synthesis of a series of macrocyclic alkanones, including cyclopentadecanone, this compound, and cycloheptadecanone, through Kolbe dimerization followed by cyclization and reduction, achieving yields of 70-80%. niscpr.res.in Another strategy involves the ring-opening of cyclohexanone-derived peroxides. guidechem.com The choice of starting material is crucial; for instance, cyclopentadecanone can be synthesized from cyclododecanone (B146445) via ring expansion, though this can involve multiple steps. google.com A comparative study demonstrated a one-carbon ring-contraction methodology to convert this compound into cyclopentadecanone via a stereospecific Favorskii rearrangement. researchgate.net This methodology was also extended to cycloheptadecanone (C17) and other smaller cyclic ketones. researchgate.net

The conformational preferences of these macrocycles are also a key area of investigation. In their solid states, these ketones adopt relatively rigid, preferred conformations. For even-numbered rings, specific conformations are noted: cyclododecanone (C12) prefers a sciencepublishinggroup.com-2-one conformation, cyclotetradecanone (B1616220) (C14) a researchgate.net-2-one conformation, and this compound (C16) a perfumerflavorist.com-2-one conformation. researchgate.netresearchgate.net This structural preference is fundamental to understanding their reactivity and stereochemistry.

Table 1: Comparison of this compound and Its Common Homologs

| Feature | Cyclopentadecanone (C15) | This compound (C16) | Cycloheptadecanone (C17) |

| Common Name | Exaltone® upc.edu | Isomuscone® google.com | Dihydrocivetone |

| Molecular Formula | C₁₅H₂₈O | C₁₆H₃₀O | C₁₇H₃₂O |

| Synthesis Method | Ring expansion of cyclododecanone google.com; Ring contraction of this compound researchgate.net | Synthesis from Chaulmoogric acid guidechem.com; Electrochemical synthesis niscpr.res.in | Ring contraction of cyclooctadecanone; Electrochemical synthesis niscpr.res.in |

| Key Reaction | Can be synthesized from this compound via Favorskii rearrangement researchgate.net | Can be converted to cyclopentadecanone via Favorskii rearrangement researchgate.net | Can be synthesized from higher homologs via similar ring contraction methods researchgate.net |

| Structural Note | Often studied alongside C16 and C17 ketones in fragrance research researchgate.net | Adopts a perfumerflavorist.com-2-one preferred conformation in the solid state researchgate.netresearchgate.net | Part of the C15-C17 group of macrocyclic musks publisherspanel.com |

Functionalization Strategies for this compound Ring Systems

The large, flexible ring of this compound presents unique opportunities and challenges for chemical modification. Functionalization strategies aim to introduce new chemical groups to alter the molecule's properties or to create intermediates for more complex syntheses.

Substitution at the alpha-position (the carbon atom adjacent to the carbonyl group) is a primary strategy for functionalizing cyclic ketones. In macrocycles like this compound, the stereochemical outcome of such substitutions is complex due to the ring's conformational flexibility.

Research on the closely related cyclododecanone has provided significant insights that can be extended to this compound, which possesses a similar, albeit larger, ring skeleton. researchgate.netgoogle.com Studies have revealed a novel form of cis- and trans-isomerism based on the orientation of the substituent relative to the carbonyl group in the preferred ring conformation. researchgate.net In the stable perfumerflavorist.com-2-one conformation of this compound, the alpha-positions are not equivalent. researchgate.netresearchgate.net Substitution can occur at what are termed "corner" positions of the square-like ring conformation. This leads to distinct stereoisomers:

α-corner-syn (cis): The substituent and the carbonyl oxygen are on the same side of the approximate plane of the ring.

α-corner-anti (trans): The substituent and the carbonyl oxygen are on opposite sides. researchgate.netgoogle.com

The synthesis of these distinct isomers requires different chemical approaches. For example, aldol (B89426) reactions of cyclododecanone with various aldehydes have been shown to produce α-corner-anti isomers, while other reaction types yield the α-corner-syn products. google.com This stereochemical control is crucial for designing derivatives with specific three-dimensional structures.

A practical application involving alpha-substitution is the Favorskii rearrangement. Treatment of this compound with iodine and potassium hydroxide (B78521) in methanol (B129727) leads to the formation of an α-halo ketone intermediate, which then rearranges to produce a ring-contracted unsaturated ester. researchgate.net

Introducing unsaturation, such as a carbon-carbon double bond (alkene), into the this compound ring is a key method for enhancing its reactivity for subsequent transformations. acs.org The presence of an alkene group opens pathways for a variety of addition and functionalization reactions.

A prime example is the stereospecific Favorskii rearrangement of this compound, which directly yields an unsaturated (Z)-ester, effectively introducing both an alkene and an ester functional group in a single transformation. researchgate.net This unsaturated product can be further functionalized. For instance, treatment with a peroxy acid like m-CPBA converts the alkene into an epoxide, creating a reactive epoxy ester. researchgate.net This epoxide can then be cleaved to yield other products, demonstrating how the initial introduction of an alkene facilitates multi-step synthesis. researchgate.net The general principle of using unsaturations for further functionalization via reactions like epoxidation or thiol-ene click chemistry is a powerful tool in modifying macrocycles. acs.org

Investigation of Alpha-Substitution Patterns and Resulting Stereochemistry

Stereochemical Investigations of this compound Derivatives, including Chiral Centers

The stereochemistry of this compound derivatives is a critical aspect of their chemistry, influencing their physical properties and biological activity. Many derivatives contain one or more asymmetric centers, giving rise to various stereoisomeric forms, including enantiomers (R/S forms) and diastereomers.

The conformational rigidity of the this compound ring, which preferentially adopts a perfumerflavorist.com-2-one structure, is the foundation for its stereochemical behavior. researchgate.netresearchgate.net As discussed previously, substitution at the alpha-position leads to predictable cis/trans isomerism based on the substituent's orientation relative to the ring's corner and the carbonyl group. researchgate.netgoogle.com

When a substituent introduces a chiral center, the molecule can exist as a pair of enantiomers (e.g., R- and S-isomers). The synthesis of specific stereoisomers can be achieved using chiral reagents or through resolution of racemic mixtures. For example, enantioselective synthesis has been used to produce specific isomers of macrocyclic alcohols via methods like the niscpr.res.inguidechem.com Wittig ring contraction. The characterization of these isomers is complex, and even determining the absolute configuration can be challenging. It has been noted that for some chiral macrocyclic ketones, the chemical shifts in NMR spectra for (R)- and (S)-enantiomers can appear different even in a non-chiral solvent, a phenomenon attributed to the fixed orientation of the carbonyl group relative to the ring. researchgate.net These stereochemical nuances are vital for understanding the structure-property relationships in this class of compounds.

Computational Chemistry in Cyclohexadecanone Research

Quantum Mechanical and Molecular Dynamics Simulations of Cyclohexadecanone

Quantum mechanics (QM) and molecular dynamics (MD) are powerful computational techniques that allow for the simulation of molecular behavior at the atomic level. ebsco.commdpi.com QM methods, based on the principles of quantum physics, provide highly accurate calculations of electronic structure and energies. pnas.org MD simulations, governed by classical mechanics, simulate the physical movements of atoms and molecules over time, offering a dynamic view of molecular processes. ebsco.commdpi.comlammps.orgbnl.gov The combination of these methods, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, allows for a detailed investigation of large systems like this compound, where a chemically significant region is treated with high-level QM theory while the remainder of the system is described by a more computationally efficient MM force field. pnas.orgosti.govnih.gov

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electronic structure and energy. Methods include Density Functional Theory (DFT). | Calculating accurate energies of conformers, elucidating electronic properties, and modeling reaction transition states. researchgate.net |

| Molecular Dynamics (MD) | Simulates atomic and molecular motion over time based on classical mechanics (Newton's laws of motion) and a force field. ebsco.combnl.gov | Exploring conformational landscapes, studying dynamic processes like ligand binding, and simulating the behavior of molecules in different environments (e.g., in solution). pnas.orgplos.orgrsc.org |

| QM/MM Hybrid Methods | Combines the accuracy of QM for a small, reactive part of a system with the efficiency of MM for the larger environment. osti.govnih.gov | Investigating enzyme-catalyzed reactions or ligand-receptor interactions where bond-making/breaking or precise electronic effects are crucial, such as in olfactory receptor binding. pnas.orgnih.govresearchgate.net |

Theoretical Prediction and Validation of Conformational Landscapes

Studies on analogous large-ring ketones, such as cyclododecanone (B146445) and cycloundecanone (B1197894), provide a framework for understanding the conformational preferences of this compound. researchgate.netnih.govresearchgate.net These studies, combining microwave spectroscopy with quantum chemical calculations (like Density Functional Theory), have shown that the conformational landscape is governed by a delicate balance of forces. researchgate.netresearchgate.net The primary driving force is the minimization of steric strain, particularly transannular interactions (unfavorable interactions between hydrogen atoms across the ring). nih.govacs.orgresearchgate.net To a lesser degree, the avoidance of eclipsed HCCH configurations also plays a role in determining the most stable conformations. nih.govresearchgate.net For cyclododecanone, seven distinct conformers were identified and characterized, with the lowest-energy conformer being strongly preferred. researchgate.net This suggests that this compound also possesses a complex conformational landscape dominated by a few stable structures.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.govnih.gov One notable reaction involving this compound is the Favorskii rearrangement, a ring-contraction method used to synthesize the valuable fragrance compound Exaltone® (cyclopentadecanone) from this compound. pnas.orgresearchgate.net

Computational studies, often employing DFT, can model this reaction to provide mechanistic insights. nih.govresearchgate.net The process involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone. researchgate.net Theoretical calculations can map the entire reaction coordinate, determining the activation energies for each step and the geometry of the transition states. This allows chemists to understand the stereospecificity of the rearrangement and how substituents on the ring can influence the reaction's outcome and efficiency. pnas.orgresearchgate.net By modeling different potential pathways, researchers can confirm the most likely mechanism, supporting or challenging hypotheses derived from experimental evidence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a physical property. oup.commedvolt.ai For this compound and its analogues, which are primarily used as fragrance ingredients, QSAR models are developed for two main purposes: predicting olfactory properties and assessing potential toxicity. nih.govunl.edu

These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can quantify various aspects of the molecule, such as its size, shape, electronic properties (e.g., HOMO-LUMO energy gap), and hydrophobicity (Log P). upt.ro A mathematical model is then generated to link these descriptors to an observed activity, such as odor intensity or toxicity. nih.govupt.ro

For instance, an atom-based 3D-QSAR model was developed to understand the binding of musk compounds to the human olfactory receptor OR5AN1. pnas.org This model revealed that the odorant response was influenced by several factors, with the hydrophobic/nonpolar character of the molecule contributing 77% to the binding affinity and the presence of hydrogen-bond acceptor groups contributing 13%. pnas.orgosti.gov Such models are predictive and can be used to design new fragrance molecules with enhanced odor profiles. nih.gov

In the context of safety assessment, QSAR models are used within a risk-based framework to predict the ecological and human health risks of macrocyclic ketones. unl.educanada.cacanada.ca For example, the USEPA's ECOSAR model uses QSARs to predict the aquatic toxicity of chemicals, classifying macrocyclic ketones as non-polar narcotics. unl.edu These in silico methods help prioritize chemicals for further experimental testing and can guide the design of safer alternatives. medvolt.ainih.gov

| Application Area | Activity Modeled | Key Molecular Descriptors | Key Findings |

|---|---|---|---|

| Odor Perception | Binding affinity to olfactory receptors (e.g., OR5AN1). pnas.org | Hydrophobic/nonpolar character, hydrogen-bond acceptor groups, ionic features. pnas.orgosti.gov | Hydrophobicity is the dominant factor (77%) for musk odorant binding, followed by hydrogen-bonding capability (13%). pnas.org |

| Ecotoxicity | Aquatic toxicity (e.g., LC50). unl.educanada.ca | Log P, molecular weight, structural class (e.g., ketone vs. lactone). unl.edu | Macrocyclic ketones are classified as non-polar narcotics; their risk is assessed based on structure and physical-chemical properties. unl.edu |

| Bioaccumulation | Binding to human keratin. nih.gov | Total energy and other molecular structural features. nih.gov | Total energy was identified as a highly influential descriptor for the bioaccumulation potential of synthetic musks. nih.gov |

Computational Studies of Ligand-Receptor Interactions and Binding Energies (e.g., Olfactory Receptors)

Understanding how a fragrance molecule like this compound elicits the sensation of smell requires studying its interaction with specific olfactory receptors (ORs) in the nose. plos.orgroyalsocietypublishing.orgbiomedres.us Since ORs are membrane proteins and difficult to crystallize, computational modeling has become a crucial technique for visualizing and quantifying these interactions. pnas.orgbiomedres.us

Hybrid QM/MM simulations and molecular dynamics are the primary tools for this purpose. pnas.orgnih.govnih.gov Researchers first build a homology model of the target receptor (e.g., the human musk receptors OR5AN1 and OR1A1) based on the known crystal structure of a related protein. osti.govroyalsocietypublishing.orgresearchgate.net The ligand (e.g., a this compound analogue) is then "docked" into the predicted binding pocket of the receptor model. biomedres.us

Following docking, QM/MM and MD simulations are performed to refine the structure and calculate the binding energy, which indicates the strength of the interaction. pnas.orgosti.govresearchgate.net These studies have successfully identified key amino acid residues responsible for binding musk compounds. For the OR5AN1 receptor, Tyr260 was found to form a critical hydrogen bond with the keto group of macrocyclic musks, while hydrophobic interactions with surrounding phenylalanine residues further stabilize the ligand. pnas.orgosti.govresearchgate.net For the OR1A1 receptor, which responds to nitromusks, Tyr258 plays a similar hydrogen-bonding role. osti.govresearchgate.net These computational predictions have been validated by site-directed mutagenesis experiments, where changing these key residues was shown to abolish the receptor's response. pnas.orgroyalsocietypublishing.org

These computational approaches can also explain stereoselectivity. For instance, calculations correctly predicted that the (R)-enantiomer of muscone (B1676871) binds more favorably to OR5AN1 than the (S)-enantiomer, consistent with experimental observations. pnas.orgosti.gov By providing a detailed, atom-level view of the binding event, these simulations are invaluable for understanding the molecular basis of odor perception. nih.gov

Biological Activities and Interactions of Cyclohexadecanone in Research Models

In Vitro Studies of Antimicrobial and Antifungal Properties

While direct studies on the antimicrobial and antifungal properties of pure Cyclohexadecanone are not extensively documented, its presence in natural sources with known bioactive properties suggests a potential role. This compound has been identified as a constituent in extracts of symbiotic bacteria isolated from mangrove ecosystems. gjesm.netresearchgate.netmdpi.com These bacterial symbionts have demonstrated notable antibacterial and antifungal potential. gjesm.netresearchgate.net

A study on the symbiont bacteria of the mangrove species Xylocarpus granatum identified this compound as one of the compounds present in bacterial isolates that exhibited antibacterial and antifungal activity. gjesm.netresearchgate.net The research highlighted the potential of these marine-derived natural products as a source for new antimicrobial agents. gjesm.netresearchgate.netmdpi.com Specifically, various isolates from mangrove symbionts showed inhibitory activity against pathogenic bacteria such as Staphylococcus aureus, Vibrio harveyi, and Vibrio alginolyticus, as well as the fungi Malassezia furfur and Candida albicans. researchgate.net

Furthermore, this compound has been detected in the kernel meal of Jatropha curcas, a plant recognized for its traditional medicinal uses, including antibiotic properties against organisms like Staphylococcus aureus and Escherichia coli. globalscientificjournal.comnih.gov The methanolic and hot water extracts of Jatropha curcas kernel meal, which contain a variety of compounds including this compound, have shown antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov

It is important to note that these studies investigate complex extracts containing multiple compounds. Therefore, while the presence of this compound in these bioactive extracts is established, its specific contribution to the observed antimicrobial and antifungal effects requires further investigation through studies on the isolated, pure compound.

Table 1: Presence of this compound in Bioactive Natural Extracts

| Source Organism/Extract | Associated Biological Activity | Pathogens Tested | Reference |

| Symbiont bacteria of Xylocarpus granatum | Antibacterial and antifungal | Staphylococcus aureus, Vibrio harveyi, Vibrio alginolyticus, Malassezia furfur, Candida albicans | gjesm.netresearchgate.net |

| Jatropha curcas kernel meal | Antibacterial | Staphylococcus aureus, Escherichia coli and other pathogenic bacteria | nih.govnih.gov |

Investigation of Olfactory Receptor Binding and Activation Mechanisms

This compound is recognized for its musk-like scent and is known to interact with olfactory receptors. Olfactory receptors (ORs) are a large family of G protein-coupled receptors (GPCRs) responsible for detecting a wide range of odorant molecules. ebi.ac.uk The interaction between an odorant molecule and an OR initiates a signal transduction cascade that results in the perception of smell. nih.gov

The mechanism of action involves the binding of the odorant molecule to a specific binding pocket within the OR. This binding event induces a conformational change in the receptor, which in turn activates the associated G-protein. nih.gov This leads to a series of intracellular events, ultimately generating a nerve impulse that is transmitted to the brain. pnas.org

Research into musk-smelling compounds has identified specific olfactory receptors, such as OR5AN1 and OR1A1, that are responsive to macrocyclic musks. pnas.org While these studies focused on compounds like muscone (B1676871), the structural similarity of this compound suggests it may interact with these or similar receptors. The binding of these musk compounds is stabilized by interactions such as hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor's binding site. pnas.org For instance, in OR5AN1, the amino acid Tyr260 has been identified as a key residue for hydrogen bonding with musk odorants. pnas.org The diversity in olfactory receptors allows for the detection of a vast array of scents, with a single odorant potentially capable of activating multiple receptors with varying affinities. ebi.ac.uk

Table 2: Examples of Musk-Responsive Olfactory Receptors and Their Ligands

| Olfactory Receptor | Known Ligands | Key Interacting Residues (Example) | Reference |

| OR5AN1 | (R)-muscone, Musk ketone | Tyr260 | pnas.org |

| OR1A1 | Nitromusks (e.g., Musk tibetene) | Tyr258 | pnas.org |

| OR51E2 | Propionate | - | ebi.ac.uk |

Exploration of this compound as a Scaffold in Chemical Biology Probes

While there is no direct evidence of this compound being used as a scaffold in chemical biology probes to date, its structural characteristics as a macrocycle present it as a potential candidate for such applications. Macrocyclic scaffolds are of significant interest in drug discovery and chemical biology due to their unique properties. mdpi.com

Macrocycles, like this compound, are conformationally pre-organized, which can reduce the entropic penalty upon binding to a biological target, potentially leading to high-affinity interactions. mdpi.comcam.ac.uk This structural constraint also allows them to interact with challenging protein targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional small molecules. mdpi.com

The development of chemical probes, which are small molecules designed to selectively interact with a specific biological target, is crucial for understanding protein function and for the initial stages of drug discovery. The scaffold of a chemical probe provides the core structure upon which various functional groups can be appended to modulate activity and selectivity. The macrocyclic structure of this compound offers a three-dimensional framework that could be functionalized to create a library of diverse probes. Strategies in medicinal chemistry often involve the modification of existing scaffolds to improve properties such as cell permeability, a key challenge for macrocyclic compounds. nih.gov The lipophilic nature of the hydrocarbon backbone of this compound could be a starting point for designing probes with specific membrane-transiting properties.

Table 3: Potential Advantages of Macrocyclic Scaffolds like this compound in Chemical Biology

| Feature of Macrocyclic Scaffold | Potential Advantage in Chemical Biology Probes | Reference |

| Conformational Pre-organization | Lower entropic penalty upon binding, leading to higher affinity. | mdpi.comcam.ac.uk |

| Complex 3D Architecture | Ability to bind to large and complex biological targets like protein-protein interfaces. | mdpi.com |

| Structural Rigidity and Flexibility Balance | Potential for high binding affinity without compromising the flexibility needed for optimal interaction. | cam.ac.uk |

| Modifiable Framework | Can serve as a core structure for the synthesis of diverse libraries of chemical probes. | mdpi.comcam.ac.uk |

Environmental Fate and Degradation Studies of Cyclohexadecanone

Biodegradation Pathways and Mechanisms in Environmental Systems

The biodegradation of macrocyclic ketones like cyclohexadecanone is a key process in their removal from the environment. While specific pathways for this compound are not extensively detailed in the provided search results, the general mechanism for macrocyclic ketones involves an initial oxidation step. unl.edu This oxidation transforms the ketone into a lactone. unl.edu Following this, the resulting lactone undergoes ester hydrolysis, breaking the ring structure and leading to further degradation. unl.edu

Microorganisms are central to this process, utilizing the organic compound as a source of energy and nutrients. eolss.net The rate and extent of biodegradation can be influenced by several factors, including the concentration of the chemical, temperature, pH, and the presence of a suitable microbial population. ecetoc.org Biodegradation can be categorized as:

Primary Biodegradation: The initial structural change of the chemical by microorganisms. ecetoc.org

Ultimate Biodegradation: The complete breakdown of the compound into simple inorganic molecules like carbon dioxide, water, and biomass. ecetoc.org

For complex molecules like this compound, biodegradation may be carried out by a consortium of microorganisms, where different species perform different steps in the degradation pathway. eolss.net The process of co-metabolism can also play a role, where a microorganism, while metabolizing a primary substrate, fortuitously transforms another compound like this compound without deriving energy from it. eolss.net

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis) Affecting this compound

In addition to biological breakdown, this compound can be degraded by non-biological, or abiotic, processes. industrialchemicals.gov.au These processes primarily include photolysis and hydrolysis.

Photolysis is the breakdown of a chemical by light, particularly UV radiation from the sun. normecows.com For this compound, the half-life in the air is estimated to be less than 5 hours due to reactions with hydroxyl radicals, indicating it is not expected to persist in the atmosphere. industrialchemicals.gov.au

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH. While specific data on the hydrolysis of this compound is not provided, it is a potential degradation pathway in aquatic environments. unl.edu

The interplay between biotic and abiotic degradation is crucial. For instance, abiotic processes can fragment a larger molecule, making it more accessible to subsequent microbial degradation. normecows.comprovectusenvironmental.com

Methodologies for Environmental Impact Assessment of Macrocyclic Ketones

Assessing the environmental impact of macrocyclic ketones like this compound involves a structured approach to characterize potential risks. A key methodology is the Ecological Risk Classification of organic substances (ERC) . canada.cacanada.ca This risk-based approach uses multiple metrics for both hazard and exposure, considering various lines of evidence to determine a risk classification. canada.cacanada.ca

The ERC framework evaluates several key parameters:

Hazard Profile: This is determined by metrics such as the mode of toxic action, chemical reactivity, bioavailability, and food web-derived internal toxicity thresholds. canada.cacanada.ca

A risk matrix is then used to assign a level of potential concern (low, moderate, or high) based on the combined hazard and exposure profiles. canada.cacanada.ca

Screening-level aquatic environmental risk assessments also utilize a "group approach," where data for a group of structurally similar chemicals, such as macrocyclic ketones, are used to estimate the potential ecological risk. unl.edu This involves determining a Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur, and comparing it with the Predicted Environmental Concentration (PEC). unl.edu

Conclusion and Outlook for Cyclohexadecanone Research

Synthesis and Characterization Advancements: A Summary of Contributions

Research into cyclohexadecanone has been marked by significant evolution in synthetic methodologies. Early work, pioneered by chemists like Ruzicka, established the macrocyclic nature of musk compounds and developed initial syntheses, which were often multi-step and complex. illinois.edugoogle.com A classic approach involved the ring expansion of more readily available smaller cyclic ketones, such as cyclododecanone (B146445). google.comresearchgate.net Another established route is the hydrogenation of unsaturated precursors like cyclohexadecenone to yield the saturated this compound ring. google.comgoogle.com

More recent decades have witnessed a paradigm shift towards more efficient and atom-economical methods. The advent of transition-metal catalyzed reactions, particularly ring-closing metathesis (RCM), has revolutionized the construction of large rings. illinois.edujustia.com RCM allows for the formation of macrocycles from acyclic diene precursors under relatively mild conditions. mdpi.com This has been applied to the synthesis of various macrocyclic musks, including those with structures related to this compound. researchgate.netacs.org

Further refinements in synthesis have focused on improving efficiency and sustainability. Strategies such as microwave-assisted synthesis and continuous flow processes are being evaluated to shorten reaction times and facilitate scalability, which is crucial for industrial applications. mdpi.comresearchgate.netacs.org For instance, the synthesis of a renewable macrocyclic musk was achieved using both batch and continuous flow protocols, highlighting the trade-offs between yield and throughput. acs.org The conversion of this compound from its unsaturated analog, 9-cyclohexadecene-1-one, is a documented synthetic pathway. google.com

Key Mechanistic Insights and Their Broader Implications in Organic Chemistry

The synthesis of complex target molecules like this compound has often served as a platform for the application and deeper understanding of powerful chemical reactions. While few mechanisms have been discovered solely through studying this specific ketone, its synthesis and transformation have provided valuable insights into several key organic reactions.

Baeyer-Villiger Oxidation : This reaction, which converts a ketone into an ester or a cyclic ketone into a lactone, is a prime example. sigmaaldrich.comorganic-chemistry.orgnrochemistry.com The oxidation of this compound to cyclohexadecanolide is a direct application of this process. google.comdss.go.th Studies on such transformations have reinforced the predictable regiochemistry of the reaction, which is governed by the migratory aptitude of the groups attached to the carbonyl. sigmaaldrich.comorganic-chemistry.orgjk-sci.com The stereospecificity of the Baeyer-Villiger oxidation, where the stereochemistry of the migrating center is retained, is a crucial mechanistic feature with broad implications for asymmetric synthesis. jk-sci.comthermofisher.com

Pericyclic Rearrangements : Reactions like the Cope and Claisen rearrangements, which proceed through concerted, cyclic transition states, are powerful tools for carbon-carbon bond formation in macrocycle synthesis. scienceinfo.commasterorganicchemistry.com The oxy-Cope rearrangement, in particular, has been utilized in the synthesis of complex macrocyclic structures. scienceinfo.comnih.gov The predictable stereochemical outcomes of these reactions, governed by orbital symmetry rules, have been solidified through their application in the synthesis of large ring systems. masterorganicchemistry.com

Favorskii Rearrangement : This rearrangement of α-halo ketones has been demonstrated in a stereospecific ring-contraction of this compound to a cyclopentadecane (B1582441) derivative. researchgate.net Such examples provide significant mechanistic insight, showcasing how conformational biases in large rings can direct the reaction pathway, a principle that extends across general organic chemistry. researchgate.net

The broader implication is that the challenge of synthesizing macrocycles like this compound has spurred the development and refinement of reactions that are now cornerstones of modern organic synthesis, used to construct a wide array of complex natural products and functional molecules. psu.edu

Emerging Research Avenues for this compound and its Macrocyclic Congeners

The future of this compound research is branching into several exciting areas, driven by the demand for new materials, sustainable processes, and novel bioactive compounds.

Green and Sustainable Synthesis : A major thrust is the development of more environmentally benign synthetic routes. This includes the use of renewable starting materials and the implementation of technologies like continuous flow chemistry, which can improve safety, efficiency, and scalability. researchgate.netnih.gov The design of new, highly efficient catalysts for macrocyclization remains a key objective. psu.eduuni-wuerzburg.de

Novel Analogues for Fragrance and Materials Science : The structural backbone of this compound serves as a template for the design of new synthetic musks. nih.gov Researchers are exploring how modifications, such as introducing unsaturation or alkyl substituents at various positions, affect the olfactory properties of the macrocycle. illinois.edunih.gov Beyond fragrances, the unique physical properties of macrocycles make them interesting building blocks for new materials and supramolecular assemblies. nih.govfrontiersin.org

Biomedical and Therapeutic Applications : Perhaps the most dynamic emerging avenue is the exploration of macrocycles in drug discovery. While historically known for fragrance, the ability of macrocyclic scaffolds to bind to challenging biological targets, such as protein-protein interfaces, has drawn significant attention. The principles used to synthesize this compound are being applied to create libraries of diverse macrocycles for screening as potential therapeutics. nih.gov The rise of computational and AI-driven methods is accelerating the de novo design of millions of macrocyclic peptides with drug-like properties, opening up possibilities for treating a wide range of diseases. bakerlab.org The structural features of macrocyclic ketones and lactones are being incorporated into the design of new anticancer agents and other bioactive compounds. nih.govontosight.ai

Q & A

Q. What are the established methods for synthesizing cyclohexadecanone in laboratory settings?

this compound is typically synthesized via catalytic hydrogenation of 8-cyclohexadecenone, a process requiring precise control of reaction conditions (e.g., hydrogen pressure, temperature, and catalyst selection). Common catalysts include palladium or platinum on carbon. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve high purity (>98%) . Researchers must adhere to safety protocols for handling hydrogenation equipment and flammable solvents, with reaction volumes limited to <100 mL without prior approval .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Structural characterization requires a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify the cyclohexadecane backbone and ketone group.

- IR Spectroscopy : Confirm the presence of the carbonyl stretch (~1715 cm).

- Mass Spectrometry : Validate the molecular ion peak at m/z 238.42 (CHO) . Cross-referencing with published spectral databases and synthetic intermediates (e.g., 8-cyclohexadecenone) is critical for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory environments?

Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to prevent inhalation or skin contact.

- Strict adherence to waste disposal guidelines for ketones and organic solvents.

- Storage in airtight containers at 2–8°C to prevent degradation. Larger-scale experiments (>100 mL) require prior risk assessments and institutional approval .

Advanced Research Questions

Q. What strategies can optimize the hydrogenation process to improve this compound yield and purity?

Optimization may involve:

- Screening alternative catalysts (e.g., Raney nickel) or solvent systems (e.g., supercritical CO) to reduce side reactions.

- Implementing kinetic studies to identify rate-limiting steps (e.g., hydrogen diffusion into the reaction medium).

- Using process analytical technology (PAT) like in-situ FTIR for real-time monitoring of reaction progress .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Contradictions in literature data require systematic validation:

Q. What methodologies are recommended for assessing the aquatic toxicity of this compound?

Ecotoxicological evaluations should follow OECD guidelines: